3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one
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Overview
Description
3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various electrophiles and nucleophiles can be employed under mild to moderate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with enhanced or modified biological activities. These derivatives are often tested for their antimicrobial, anticancer, and anti-inflammatory properties .
Scientific Research Applications
3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research focuses on its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For example, it can inhibit the quorum sensing system in bacteria, reducing their virulence and ability to form biofilms . In cancer cells, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylquinazolin-4-one
- 2-Phenylquinazolin-4-one
- 4(3H)-Quinazolinone
Comparison
3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one stands out due to its unique phenethyl and tolyl groups, which enhance its biological activity compared to other quinazolinone derivatives. These structural modifications can lead to improved pharmacokinetic properties and increased potency against specific targets .
Properties
IUPAC Name |
2-(4-methylphenyl)-3-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-17-11-13-19(14-12-17)22-24-21-10-6-5-9-20(21)23(26)25(22)16-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMMCCKXDBPGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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